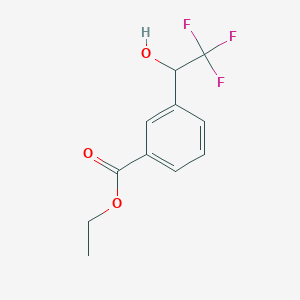

Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate

Description

Fundamental Aspects of Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate

Nomenclature and Structural Classification

The systematic IUPAC name, This compound , reflects its substituent arrangement:

- A benzoate ester core (ethyl ester at position 1).

- A 2,2,2-trifluoro-1-hydroxyethyl group at position 3.

Alternative designations include:

- CAS Registry Number: 2006277-57-0 .

- Molecular Formula: C₁₁H₁₁F₃O₃ .

- Synonyms: MFCD29035075, DTXSID301178306.

The compound belongs to the organofluorine and benzoate ester classes, sharing structural homology with pharmaceutical intermediates and agrochemical precursors.

Molecular Architecture and Functional Group Analysis

The molecule comprises four key structural elements:

- Benzene ring : Serves as the planar aromatic backbone.

- Ethyl ester group (-COOCH₂CH₃) : Introduces hydrolytic lability and influences solubility.

- 2,2,2-Trifluoro-1-hydroxyethyl group (-CH(OH)C(F)₃) : Combines a chiral secondary alcohol with a strongly electron-withdrawing trifluoromethyl group.

- Hydrogen-bond donor (hydroxyl) and acceptors (ester carbonyl, fluorine atoms) : Govern intermolecular interactions.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 248.20 g/mol | |

| SMILES | CCOC(=O)c1cccc(c1)C(C(F)(F)F)O |

|

| InChIKey | DXGHMRVHEOQVKS-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 46.5 Ų |

Functional groups dictate reactivity:

Stereochemical Isomerism and Conformational Dynamics

The hydroxyethyl group introduces a chiral center at the carbon bearing the hydroxyl and trifluoromethyl groups. Key stereochemical considerations include:

- Enantiomers : (R)- and (S)-configurations, with potential differences in biological activity.

- Conformational flexibility : Free rotation around the C-C bond linking the hydroxyl and trifluoromethyl groups enables multiple low-energy conformers.

The Cahn-Ingold-Prelog priority rules assign configurations based on atomic numbers:

- -OH (highest priority).

- -C(F)₃.

- -CH₂-C₆H₄-COOCH₂CH₃.

- Hydrogen (lowest priority).

Experimental studies using X-ray crystallography or NMR coupling constants are required to resolve absolute configurations.

Physicochemical Properties: Solubility, Volatility, and Thermal Behavior

Table 2: Physicochemical Profile

Thermal Stability :

- Decomposes above 200°C, releasing CO₂ and fluorinated byproducts.

- Differential Scanning Calorimetry (DSC) reveals endothermic peaks corresponding to melting (unreported) and decomposition.

Volatility :

Comparative Analysis with Analogous Fluorinated Benzoates

Table 3: Structural and Functional Comparisons

Unique Features of this compound :

Properties

IUPAC Name |

ethyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-2-17-10(16)8-5-3-4-7(6-8)9(15)11(12,13)14/h3-6,9,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGHMRVHEOQVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301178306 | |

| Record name | Benzoic acid, 3-(2,2,2-trifluoro-1-hydroxyethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301178306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2006277-57-0 | |

| Record name | Benzoic acid, 3-(2,2,2-trifluoro-1-hydroxyethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2006277-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-(2,2,2-trifluoro-1-hydroxyethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301178306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

3 Summary Table of Preparation Methods

4 Research Findings and Notes

The phosphonium salt-mediated method is notable for its high regioselectivity and good yields, making it suitable for industrial scale-up.

The use of borane dimethyl sulfide complex allows for mild hydroboration-oxidation conditions, preserving sensitive trifluoromethyl groups.

Bromination with triphenylphosphine and carbon tetrabromide is a classical method to introduce bromine substituents, which can be further transformed into trifluoromethyl groups via nucleophilic substitution or radical reactions.

Copper-catalyzed etherification provides an alternative pathway to introduce trifluoromethyl-containing side chains, especially useful for ether derivatives.

Oxidation steps require careful control of temperature and oxidant addition rates to avoid overoxidation or decomposition.

While direct synthetic routes to this compound are scarce in literature, the above methods provide a clear framework for its preparation by modifying ester groups and trifluoromethylation steps accordingly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate undergoes various chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: 3-(2,2,2-Trifluoro-1-oxoethyl)benzoic acid

Reduction: 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzyl alcohol

Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate has been investigated for its potential therapeutic applications due to its structural similarity to other bioactive compounds. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can lead to improved bioavailability in drug formulations.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit selective antimicrobial properties. The trifluoromethyl group is known to influence the binding affinity to bacterial targets, potentially leading to the development of new antibiotics .

- Anti-inflammatory Properties : Research indicates that derivatives of ethyl benzoates can have anti-inflammatory effects. Given the structural modifications provided by the trifluoromethyl group, further studies could elucidate its role in modulating inflammatory pathways .

Agrochemical Applications

The compound's properties make it suitable for use in agrochemical formulations. Its efficacy as a herbicide or pesticide can be attributed to its ability to disrupt biological processes in target organisms.

- Herbicidal Formulations : this compound has been included in formulations aimed at controlling specific weed populations. Its effectiveness is enhanced by the fluorinated structure, which contributes to increased herbicidal activity compared to non-fluorinated analogs .

Material Science

The unique properties of this compound also extend to material science.

- Fluorinated Polymers : This compound can serve as a precursor for synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in applications ranging from coatings to high-performance textiles .

Case Studies

Mechanism of Action

The mechanism by which Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate exerts its effects is primarily through its trifluoromethyl group, which can influence the electronic properties of the molecule . This group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design . The molecular targets and pathways involved often include enzymes and receptors that interact with trifluoromethylated substrates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluoromethyl-Substituted Benzoates

Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate (CAS: 1805457-70-8)

- Structure : Differs by additional chloro and fluoro substituents at the 2- and 5-positions.

- Properties: Increased halogenation enhances lipophilicity (logP) and may reduce hydrolysis rates compared to the target compound.

- Applications : Used as a synthetic intermediate in agrochemicals, leveraging halogenated aromatic systems for pesticidal activity .

Ethyl 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate

- Structure : Replaces the hydroxyethyl group with a trifluoromethyl-oxadiazole ring.

- Synthesis : Prepared via oxime formation followed by trifluoroacetic anhydride treatment, a method analogous to introducing trifluoromethyl groups in related compounds .

- Biological Activity : Used in positron emission tomography (PET) tracers due to its stability and fluorine-18 compatibility .

Hydroxy-Substituted Benzoates

Ethyl 4-hydroxy-3,5-dimethoxybenzoate

- Structure : Contains hydroxyl and methoxy groups at the 4-, 3-, and 5-positions.

- Properties : Polar substituents increase water solubility but reduce metabolic stability compared to the target compound. The absence of fluorine diminishes electronegativity .

- Natural Occurrence : Isolated from Syzygium grijsii, highlighting its role in plant secondary metabolism .

Ethyl 4-(dimethylamino)benzoate

- Structure: Features a dimethylamino (-N(CH₃)₂) group at the 4-position.

- Applications: Acts as a co-initiator in resin cements, demonstrating higher reactivity and better physical properties than methacrylate analogs.

Halogenated and Alkylated Benzoates

Ethyl 3-fluoro-2-methylbenzoate (CAS: 114312-57-1)

- Structure : Substituted with fluoro and methyl groups at the 3- and 2-positions.

- Properties : Lower molecular weight (182.19 g/mol) and reduced steric hindrance compared to the target compound. The methyl group enhances lipophilicity, while fluorine directs electrophilic substitution .

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

Key Comparative Data

Research Findings and Trends

- Metabolic Stability: The trifluoromethyl group in the target compound likely reduces hydrolysis by carboxylesterases (CES), as seen in ethyl benzoate derivatives . However, the hydroxyl group may facilitate oxidative metabolism, a trade-off absent in non-hydroxylated analogs .

- Synthetic Routes : Trifluoroacetyl anhydrides and hydroxylamine are key reagents for introducing CF₃ and hydroxyl groups, as demonstrated in oxadiazole-containing benzoates .

- Biological Activity : Fluorinated benzoates show promise in antimicrobial and imaging applications, though the hydroxyl group’s role in target binding remains understudied .

Biological Activity

Ethyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate (C11H11F3O3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the biological activity associated with this compound, supported by recent research findings, case studies, and data tables.

This compound is characterized by the presence of a trifluoroethyl group, which contributes to its unique chemical properties. This compound is typically synthesized through various chemical reactions involving benzoic acid derivatives and trifluoromethylating agents.

Pharmacological Potential

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their unique electronic properties. This compound has been studied for its interaction with various biological targets:

- Cannabinoid Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of cannabinoid receptors (CB1R), which are implicated in numerous physiological processes including pain modulation and metabolic regulation. The partial agonist activity at CB1R could indicate potential therapeutic applications in managing conditions such as neuropathic pain and obesity .

- Antimicrobial Activity : Some studies have reported that ethyl esters of benzoic acid derivatives exhibit antimicrobial properties. The presence of the trifluoroethyl group may enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes .

Toxicity and Safety

Toxicological evaluations have shown that while this compound has promising biological activities, it is essential to assess its safety profile. Data from various studies indicate low acute toxicity in animal models; however, chronic exposure effects remain to be fully characterized .

Table 1: Biological Activities of this compound

| Activity Type | Effect Observed | Reference |

|---|---|---|

| CB1R Modulation | Partial agonist activity | |

| Antimicrobial | Effective against certain pathogens | |

| Toxicity | Low acute toxicity |

Case Study 1: Cannabinoid Receptor Interaction

In a study evaluating various benzoate derivatives for their effects on cannabinoid receptors, this compound was found to enhance cAMP inhibition in a dose-dependent manner. This suggests its potential as a therapeutic agent for conditions related to cannabinoid signaling dysregulation .

Case Study 2: Antimicrobial Efficacy

A series of experiments conducted on bacterial strains revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate core. Key steps include:

Fluorination : Introducing the trifluoromethyl group via nucleophilic substitution or electrophilic trifluoromethylation under anhydrous conditions (e.g., using CF₃Cu or CF₃SiMe₃) .

Hydroxyethylation : Coupling the trifluoromethylated intermediate with a hydroxyethyl group via Mitsunobu reaction or Grignard addition, requiring strict temperature control (0–25°C) and inert atmospheres .

Esterification : Final esterification with ethanol, catalyzed by H₂SO₄ or DCC/DMAP, optimized for solvent polarity (e.g., THF or DCM) .

- Optimization Table :

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Fluorination | CF₃Cu, DMF, 60°C, 12h | Use excess CF₃Cu for higher yield |

| Hydroxyethylation | DIAD, PPh₃, THF, 0°C → RT | Slow addition of Grignard reagent |

| Esterification | Ethanol, H₂SO₄, reflux, 6h | Molecular sieves to remove H₂O |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹⁹F NMR identifies proton environments and CF₃ group integration (δ ~ -60 ppm for CF₃) .

- Infrared Spectroscopy (IR) : Confirms ester carbonyl (C=O, ~1720 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₁H₁₁F₃O₃: ~248.2 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry of the hydroxyethyl group; SHELXL refinement is recommended for ambiguous electron density .

Advanced Research Questions

Q. How do the electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The -CF₃ group exerts strong electron-withdrawing effects (-I), activating the benzoate ring for electrophilic attacks but deactivating adjacent positions. Key considerations:

- Nucleophilic Aromatic Substitution (NAS) : The -CF₃ group meta-directs nucleophiles (e.g., OH⁻ or NH₃) to the 5-position of the ring. Kinetic studies show second-order dependence on nucleophile concentration .

- Hydrolysis Stability : The ester moiety’s hydrolysis rate decreases due to -CF₃-induced electron deficiency, requiring acidic/basic catalysts for cleavage .

- Table: Comparative Reactivity

| Position | Reactivity (Relative to H) | Preferred Reaction |

|---|---|---|

| 3 (CF₃) | Low (deactivated) | Radical halogenation |

| 5 (meta) | High | NAS with amines/thiols |

Q. What crystallographic strategies resolve ambiguities in the hydroxyethyl group’s stereochemistry?

- Methodological Answer :

- Data Collection : High-resolution (<1.0 Å) X-ray data is critical. Use synchrotron radiation for weak diffraction from flexible hydroxyethyl groups .

- Refinement : SHELXL’s TWIN/BASF commands model disorder or twinning. For enantiomeric ambiguity, Flack x parameter or resonant scattering (if heavy atoms present) determines absolute configuration .

- Validation : Cross-check with DFT-calculated Hirshfeld surfaces to validate hydrogen-bonding networks (e.g., O-H···O ester interactions) .

Q. How can researchers address discrepancies in biological activity data across different assay systems?

- Methodological Answer : Contradictions arise from assay-specific variables (e.g., cell permeability, protein binding). Mitigation strategies:

- Standardized Assays : Use isogenic cell lines and control for serum protein interference (e.g., albumin binding via fluorescence quenching) .

- Metabolic Stability : Assess liver microsome half-life (e.g., human vs. murine) to explain species-dependent activity .

- Table: Bioactivity Variability Factors

| Factor | Impact on Activity | Resolution Method |

|---|---|---|

| Membrane Permeability | LogP (measured via HPLC) | Derivatize with fluorescent tags |

| Enzymatic Degradation | Microsomal incubation + LC-MS | Co-administer CYP450 inhibitors |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.